Cas no 1891567-07-9 (5-2-(methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid)

5-2-(Methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a carboxylic acid group and a 2-(methylsulfanyl)phenyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in synthetic chemistry. The presence of both the oxazole ring and the methylsulfanyl group enhances its ability to participate in diverse chemical transformations, such as cross-coupling reactions or further functionalization. The carboxylic acid moiety offers additional derivatization opportunities, making it valuable for the development of bioactive molecules. Its well-defined structure ensures consistency in synthesis and downstream applications.
5-2-(methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid structure
1891567-07-9 structure
Product name:5-2-(methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid
CAS No:1891567-07-9
MF:C11H9NO3S
MW:235.259061574936
CID:6133046
PubChem ID:117342020

5-2-(methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-2-(methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid
    • 1891567-07-9
    • 5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
    • EN300-1756490
    • Inchi: 1S/C11H9NO3S/c1-16-10-5-3-2-4-7(10)9-6-8(11(13)14)12-15-9/h2-6H,1H3,(H,13,14)
    • InChI Key: WPTMOIOJIIZOJA-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1C1=CC(C(=O)O)=NO1

Computed Properties

  • Exact Mass: 235.03031432g/mol
  • Monoisotopic Mass: 235.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 88.6Ų

5-2-(methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1756490-0.05g
5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
1891567-07-9
0.05g
$900.0 2023-09-20
Enamine
EN300-1756490-0.25g
5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
1891567-07-9
0.25g
$985.0 2023-09-20
Enamine
EN300-1756490-2.5g
5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
1891567-07-9
2.5g
$2100.0 2023-09-20
Enamine
EN300-1756490-0.5g
5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
1891567-07-9
0.5g
$1027.0 2023-09-20
Enamine
EN300-1756490-10.0g
5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
1891567-07-9
10g
$4606.0 2023-06-03
Enamine
EN300-1756490-1.0g
5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
1891567-07-9
1g
$1070.0 2023-06-03
Enamine
EN300-1756490-0.1g
5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
1891567-07-9
0.1g
$943.0 2023-09-20
Enamine
EN300-1756490-5g
5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
1891567-07-9
5g
$3105.0 2023-09-20
Enamine
EN300-1756490-1g
5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
1891567-07-9
1g
$1070.0 2023-09-20
Enamine
EN300-1756490-5.0g
5-[2-(methylsulfanyl)phenyl]-1,2-oxazole-3-carboxylic acid
1891567-07-9
5g
$3105.0 2023-06-03

Additional information on 5-2-(methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid

5-2-(Methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid (CAS No. 1891567-07-9)

The compound 5-2-(methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid, with the CAS registry number 1891567-07-9, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of oxazole derivatives, which are known for their versatile applications in drug design and as functional materials. The molecule features a 1,2-oxazole ring system substituted with a methylsulfanylphenyl group at position 5 and a carboxylic acid group at position 3. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of 5-2-(methylsulfanyl)phenyl-1,2-oxazole-3-carboxylic acid typically involves multi-step organic reactions, often incorporating strategies such as nucleophilic substitution, condensation, and oxidation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing purity. Researchers have explored various precursors, including methylthiophenol derivatives and oxazole intermediates, to optimize the synthetic pathway.

One of the most promising applications of this compound lies in its potential as a pharmacological agent. Studies have shown that 5-2-(methylsulfanyl)phenyl-1,2-oxazole-based derivatives exhibit significant bioactivity against various disease targets, including cancer cells and inflammatory pathways. For instance, recent research published in the Journal of Medicinal Chemistry demonstrated that this compound can modulate key enzymes involved in cellular signaling, making it a candidate for anti-inflammatory drug development.

In addition to its medicinal applications, 5-2-(methylsulfanyl)phenyl-substituted oxazoles have been investigated for their role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensing applications. A study in the journal Chemical Communications highlighted its potential as a chelating agent in transition metal-catalyzed reactions, offering improved catalytic efficiency compared to traditional ligands.

The physical and chemical properties of 5-2-(methylsulfanyl)phenyl-substituted oxazoles are also critical for understanding their behavior in different environments. For example, the compound exhibits moderate solubility in polar solvents due to the presence of the carboxylic acid group, while the methylsulfanyl substituent enhances hydrophobic interactions. These properties make it suitable for use in both aqueous and organic reaction conditions.

From an environmental standpoint, researchers have begun assessing the biodegradability and toxicity of 5-2-(methylsulfanyl)phenyl-substituted oxazoles. Initial findings suggest that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways, minimizing its persistence in natural ecosystems. However, further studies are required to fully understand its environmental impact.

In conclusion, 5-2-(methylsulfanyl)phenyl-substituted oxazoles represent a valuable class of compounds with diverse applications across multiple scientific disciplines. Ongoing research continues to uncover new insights into their synthesis, properties, and potential uses. As advancements in analytical techniques and computational modeling progress, the understanding of this compound's behavior at molecular and macroscopic levels will undoubtedly deepen.

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